

Lacutoclax: An In-Depth Analysis of its BCL-2 Binding Affinity and Kinetics

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Compound of Interest

Compound Name: *Lacutoclax*

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Introduction

Lacutoclax (LP-108) is a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein, a key regulator of the intrinsic apoptotic pathway.[1][2] Overexpression of BCL-2 is a hallmark of various hematological malignancies, where it sequesters pro-apoptotic proteins, thereby preventing cancer cell death. **Lacutoclax**, by mimicking the action of pro-apoptotic BH3-only proteins, binds to the BH3 groove of BCL-2, displacing these proteins and initiating apoptosis. This technical guide provides a comprehensive overview of the binding affinity and kinetics of **Lacutoclax** to BCL-2, including detailed experimental methodologies and a visualization of the relevant biological pathways.

BCL-2 Binding Affinity of Lacutoclax

The binding affinity of **Lacutoclax** for BCL-2 has been characterized using various biophysical and biochemical assays. While specific quantitative data from peer-reviewed publications remains limited, patent literature provides initial insights into its potency.

A key patent (WO2017132474) from Newwave Pharmaceutical and Guangzhou Lupeng Pharmaceutical discloses a series of BCL-2 inhibitors, including compounds with a structural similarity to **Lacutoclax**. [3] The binding affinities of these compounds were determined using a Fluorescence Polarization (FP) assay. This competitive binding assay measures the displacement of a fluorescently labeled BH3 peptide from BCL-2 by the inhibitor. One of the

most potent compounds described in the patent, designated as compound 13, exhibited a half-maximal inhibitory concentration (IC₅₀) of less than 10 nM for BCL-2.[3] This potent activity is indicative of a high binding affinity.

For comparison, other prominent BCL-2 inhibitors have reported affinities in the sub-nanomolar to low nanomolar range. Further detailed studies are required to definitively establish the dissociation constant (K_d) and inhibition constant (K_i) of **Lacutoclax** for a precise comparison.

Compound	Assay Type	Target Protein	Reported Affinity (IC ₅₀ /K _i)
Compound 13 (from WO2017132474)	Fluorescence Polarization	BCL-2	< 10 nM (IC ₅₀)[3]

Table 1: Reported BCL-2 Binding Affinity for a Potent Inhibitor from **Lacutoclax**-related Patent.

BCL-2 Binding Kinetics of Lacutoclax

As of the latest available information, specific kinetic parameters such as the association rate constant (k_{on}) and the dissociation rate constant (k_{off}) for the interaction of **Lacutoclax** with BCL-2 have not been publicly disclosed. These parameters are crucial for understanding the dynamic nature of the drug-target interaction, including the residence time of the inhibitor on the BCL-2 protein, which can significantly influence its pharmacological effect. Techniques such as Surface Plasmon Resonance (SPR) are typically employed to determine these kinetic constants.

Experimental Protocols

The determination of binding affinity and kinetics of BCL-2 inhibitors like **Lacutoclax** involves sophisticated biophysical techniques. Below are detailed methodologies for commonly used assays.

Fluorescence Polarization (FP) Competitive Binding Assay

This assay is used to determine the IC₅₀ value of an inhibitor.

Principle: A small fluorescently labeled peptide (tracer) corresponding to the BH3 domain of a pro-apoptotic protein (e.g., BIM, BAD) binds to the BCL-2 protein. Due to its larger size, the BCL-2/tracer complex tumbles slowly in solution, resulting in a high fluorescence polarization signal. When an unlabeled inhibitor (like **Lacutoclax**) is introduced, it competes with the tracer for binding to BCL-2. The displacement of the tracer leads to a faster tumbling rate and a decrease in the fluorescence polarization signal.

Protocol:

- Reagents and Buffer:
 - Recombinant human BCL-2 protein.
 - Fluorescently labeled BH3 peptide tracer (e.g., FAM-BAD).
 - Assay Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20, pH 7.4.
 - Test compound (**Lacutoclax**) serially diluted in DMSO.
- Assay Procedure:
 - Add a fixed concentration of BCL-2 protein and the fluorescent tracer to the wells of a black, low-volume 384-well plate.
 - Add varying concentrations of **Lacutoclax** to the wells. Include control wells with no inhibitor (maximum polarization) and wells with only the tracer (minimum polarization).
 - Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach binding equilibrium.
 - Measure the fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters.
- Data Analysis:
 - The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure real-time biomolecular interactions and determine kinetic parameters.

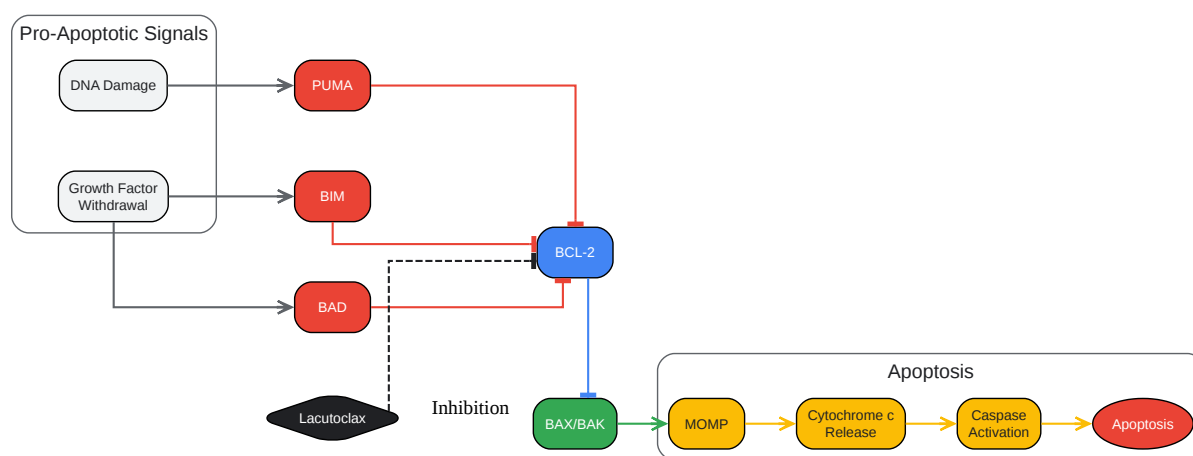
Principle: One binding partner (ligand, e.g., BCL-2) is immobilized on a sensor chip surface. The other binding partner (analyte, e.g., **Lacutoclax**) is flowed over the surface. The binding event causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in response units, RU).

Protocol:

- Immobilization of BCL-2:
 - Activate the surface of a CM5 sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
 - Inject recombinant human BCL-2 protein over the activated surface to achieve a target immobilization level.
 - Deactivate any remaining active esters with an injection of ethanolamine.
- Kinetic Analysis:
 - Inject a series of increasing concentrations of **Lacutoclax** (analyte) over the immobilized BCL-2 surface at a constant flow rate.
 - Monitor the association phase (binding) followed by the dissociation phase (buffer flow without analyte).
 - Between each analyte injection, regenerate the sensor surface using a low pH buffer to remove the bound analyte.
- Data Analysis:
 - The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate the association rate constant (k_{on}), the dissociation rate constant (k_{off}), and the equilibrium dissociation constant (K_d).

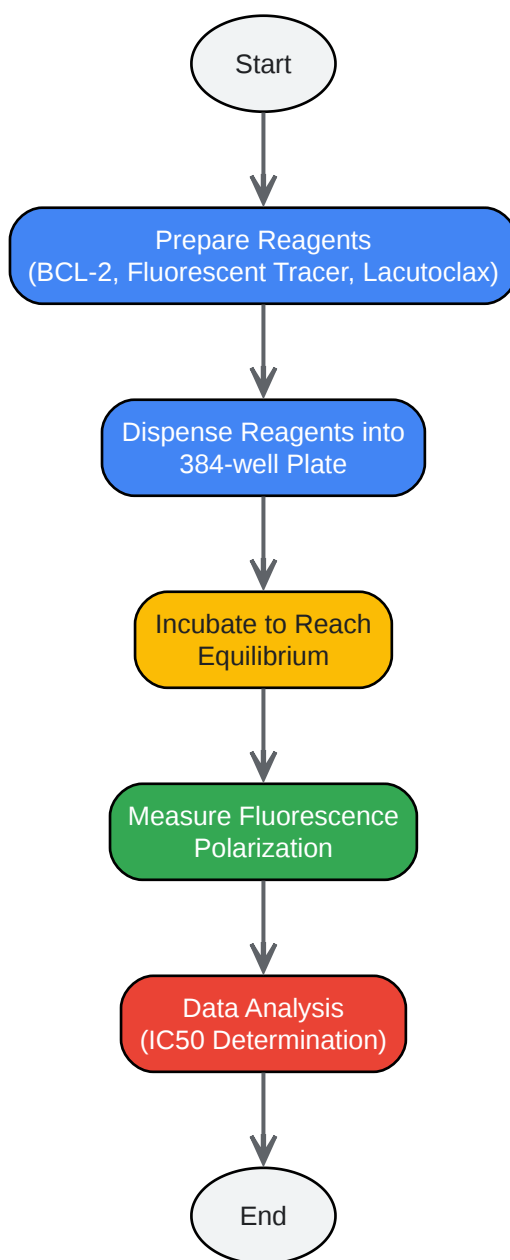
Signaling Pathway and Mechanism of Action

Lacutoclax functions by disrupting the interaction between BCL-2 and pro-apoptotic proteins, thereby restoring the cell's natural apoptotic machinery.



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Figure 1: **Lacutoclax** Mechanism of Action in the BCL-2 Pathway.



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Figure 2: Experimental Workflow for Fluorescence Polarization Assay.

Conclusion

Lacutoclax is a potent BCL-2 inhibitor with a high binding affinity, as suggested by preliminary data from patent literature. A comprehensive understanding of its binding kinetics is still forthcoming and will be essential for a complete pharmacological profile. The experimental protocols outlined in this guide provide a framework for the continued investigation and

characterization of **Lacutoclax** and other BCL-2 family inhibitors. The targeted disruption of the BCL-2-mediated anti-apoptotic pathway by **Lacutoclax** represents a promising therapeutic strategy for various BCL-2-dependent cancers.

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